molecular formula C9H13F3O3 B2416511 (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid CAS No. 2248214-79-9

(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid

Cat. No. B2416511
CAS RN: 2248214-79-9
M. Wt: 226.195
InChI Key: AXBHZPQWPYWAHQ-VTSJMVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, commonly known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays an important role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).

Mechanism of Action

TFMPA acts as a competitive antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid by binding to the orthosteric binding site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, and inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in the CNS. It has been shown to inhibit the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. TFMPA has also been shown to reduce the release of glutamate and GABA in the dorsal horn of the spinal cord, which is involved in the regulation of pain perception. In addition, TFMPA has been shown to reduce anxiety-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

TFMPA has several advantages for lab experiments. It is a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the function and regulation of this receptor. TFMPA is also relatively stable and can be easily synthesized in high yield and purity. However, there are some limitations to the use of TFMPA in lab experiments. It has been shown to have off-target effects on other mGluR subtypes, which can complicate the interpretation of results. In addition, TFMPA has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of TFMPA in scientific research. One area of interest is the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the regulation of synaptic plasticity and learning and memory. TFMPA can be used to study the effects of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid blockade on these processes in various brain regions. Another area of interest is the regulation of pain perception and anxiety-related behaviors. TFMPA can be used to study the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in these processes and to develop new therapies for pain and anxiety disorders. Finally, TFMPA can be used as a tool for investigating the structure and function of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid and other G protein-coupled receptors, which are important targets for drug development.

Synthesis Methods

The synthesis of TFMPA involves the reaction of 2,2,2-trifluoroethanol with 2-bromo-2-methylpropionic acid to obtain 2-(bromomethyl)-2,2,2-trifluoroethanol. This intermediate is then treated with sodium hydride and 2,3-epoxypropanol to obtain TFMPA in high yield and purity.

Scientific Research Applications

TFMPA is widely used in scientific research to study the function and regulation of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the CNS. It has been shown to be a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. TFMPA has been used to study the synaptic plasticity and long-term potentiation (LTP) in the hippocampus, as well as the regulation of pain perception and anxiety-related behaviors.

properties

IUPAC Name

(2S)-2-[6-(trifluoromethyl)oxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c1-5(8(13)14)6-3-2-4-7(15-6)9(10,11)12/h5-7H,2-4H2,1H3,(H,13,14)/t5-,6?,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBHZPQWPYWAHQ-VTSJMVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid

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